N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,14-4-2-1-3-5-14)15(13-6-7-13)10-12-8-9-18-11-12/h1-5,8-9,11,13H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYBFAPEVPDDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like dimethyl sulfoxide (DMSO) to form sulfonyl oxoacetimides.
Substitution: It can participate in substitution reactions, particularly at the sulfonamide nitrogen, where different substituents can be introduced.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide derivatives have applications in drug development and material science. These compounds are used as lead structures for developing new therapeutic agents targeting specific diseases in pharmaceutical research. The biological activity of N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is attributed to its ability to interact with biological macromolecules. The trifluoromethoxy group enhances binding affinity to target proteins, and the sulfonamide moiety engages in hydrogen bonding interactions.
Potential Applications
- Drug Development N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide has potential applications in drug development. It can be modified to enhance its biological activity.
- Medicinal Chemistry and Pharmacology The trifluoromethoxy group enhances the compound's stability and biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
- Research N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is intended for research purposes and not designed for human therapeutic applications or veterinary use.
Interactions
Interaction studies involving N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide focus on its binding affinity and specificity towards various biological targets. Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are employed to evaluate these interactions.
Related Compounds and Applications
- Benzene Sulfonamide Compounds: Benzene sulfonamide compounds containing five-membered heterocycles are used in preparing drugs for treating glaucoma, altitude anoxia, epilepsy, cancer, leukemia, obesity, and arthritis .
- 1,2,4-triazole derivatives: 1,2,4-triazole has emerged as a scaffold for antifungal, antibacterial, and anti-tuberculosis applications .
- 1,3,4-Thiadiazole derivatives: 2-Amino-1,3,4-thiadiazole derivatives exhibit antimicrobial activity .
- Oxadiazole-based compounds: 1,2,4-oxadiazole-5-yl benzene sulfonamides may lead to the discovery of potent small-molecule membrane-bound CA inhibitors as a therapeutic intervention in cancer .
Influence of the Trifluoromethoxy Group
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide and thiophene groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of benzenesulfonamides are heavily influenced by their substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The presence of a nitro group in ’s derivatives enhances HIV integrase inhibitory activity , whereas the trifluoromethyl group in may improve metabolic stability due to its lipophilic nature .
- Steric Effects : The cyclopropyl group in the target compound introduces steric hindrance, which may limit conformational flexibility compared to less bulky substituents like methyl or methoxy groups .
Biological Activity
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural composition that includes:
- Cyclopropyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Thiophene ring : Known for its diverse biological activities, thiophene derivatives have been studied for their roles in inhibiting various biological pathways.
- Benzenesulfonamide moiety : This core structure is often associated with pharmacological effects, particularly in inhibiting enzymes involved in folate synthesis.
The molecular formula for this compound is , which indicates the presence of nitrogen and sulfur that may play crucial roles in its biological activity .
The precise mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from studies on related sulfonamides:
- Enzyme Inhibition : Sulfonamides typically inhibit enzymes involved in folate synthesis, which is essential for DNA replication and cell division. This inhibition can lead to antimicrobial effects against bacteria .
- Targeting m2 Proton Channels : Thiophene derivatives have been identified as inhibitors of m2 proton channels, which are implicated in anti-influenza activity .
- Cell Signaling Pathways : Preliminary findings suggest that this compound may affect various cell signaling pathways, gene expression, and cellular metabolism, although specific pathways remain to be identified .
Antimicrobial Properties
Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. The mechanism likely involves interference with bacterial folate synthesis pathways, leading to impaired growth and replication .
Anticancer Activity
The compound has shown promise in anticancer research, particularly due to the presence of the thiophene ring, which is associated with antiproliferative activity. Studies indicate that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this compound have demonstrated the ability to induce G2/M phase arrest in cancer cell lines .
- Apoptosis Induction : The activation of caspases (caspase 3, 8, and 9) suggests that these compounds may trigger apoptotic pathways, leading to cancer cell death .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and alkylation steps. For example:
Sulfonylation : React benzenesulfonyl chloride with cyclopropylamine under basic conditions (e.g., NaHCO₃) to form N-cyclopropylbenzenesulfonamide.
Alkylation : Introduce the thiophen-3-ylmethyl group via nucleophilic substitution using a bromomethylthiophene derivative in the presence of a base like K₂CO₃.
- Optimization : Reaction conditions (solvent, temperature, stoichiometry) should be tailored to minimize byproducts. For analogs, yields >70% have been achieved using anhydrous DMF at 80°C .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm; thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 334.08 for C₁₅H₁₆N₂O₂S₂).
- IR Spectroscopy : Confirm sulfonamide functional groups via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection to quantify impurities (<1% threshold).
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C: 54.18%, H: 4.85%, N: 8.38%, S: 19.18%) .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles using single-crystal diffraction data refined via SHELXL .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to validate torsional angles and conformational preferences .
Q. What strategies are effective for evaluating the compound’s anticancer activity?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Thiophene-containing analogs have shown IC₅₀ values <10 µM, comparable to doxorubicin .
- Mechanistic Studies : Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
Q. How can molecular docking predict binding interactions with biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes like carbonic anhydrase IX (overexpressed in tumors) due to sulfonamide’s affinity for zinc-containing active sites.
- Software : Use AutoDock Vina with Lamarckian GA; validate poses via MD simulations (AMBER) to assess stability .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR chemical shifts with X-ray-derived torsion angles. For example, thiophene ring planarity in crystallography may explain unexpected coupling constants in NMR .
- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility not captured in static crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
